molecular formula C23H22O8 B12101601 Uvarigranol E

Uvarigranol E

Cat. No.: B12101601
M. Wt: 426.4 g/mol
InChI Key: LVQXSADIPBMJHN-UHFFFAOYSA-N
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Description

Uvarigranol E is a natural compound found in the roots of Uvaria grandiflora, a plant belonging to the Annonaceae family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uvarigranol E involves the extraction from the roots of Uvaria grandiflora. The process typically includes the use of solvents such as methanol for extraction, followed by purification steps like column chromatography. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound is not widely documented, but it generally involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures the isolation of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Uvarigranol E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Uvarigranol E has shown significant potential in various scientific research applications:

    Chemistry: Used as a model compound for studying polyoxygenated cyclohexenes and their reactivity.

    Biology: Investigated for its role in cellular processes and interactions with biological molecules.

    Medicine: Notably studied for its anti-cancer properties, including the inhibition of malignant tumor proliferation and angiogenesis.

Mechanism of Action

The mechanism by which Uvarigranol E exerts its effects involves interactions with specific molecular targets and pathways. It is known to inhibit the proliferation of malignant tumors by interfering with cellular signaling pathways and deterring angiogenesis. The exact molecular targets and pathways are still under investigation, but they likely involve key proteins and enzymes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • Uvarigranol A
  • Uvarigranol B
  • Uvarigranol F
  • Zeylenol

Uniqueness

Uvarigranol E stands out due to its unique polyoxygenated cyclohexene structure, which contributes to its distinct chemical reactivity and biological activity. Compared to similar compounds, this compound has shown more pronounced anti-cancer properties, making it a valuable compound for further research.

Properties

IUPAC Name

[5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)29-14-23(28)19(31-22(27)17-10-6-3-7-11-17)13-12-18(20(23)25)30-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXSADIPBMJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C=CC(C1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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